molecular formula C19H19N3O B2774510 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 500017-00-5

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2774510
CAS RN: 500017-00-5
M. Wt: 305.381
InChI Key: CFPJVGNMBPOINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BI-D, and it has a molecular formula of C23H23N3O. BI-D is a heterocyclic compound that contains a pyrrolidine ring and a benzimidazole ring. This compound has shown promising results in various scientific studies, and it has the potential to be used in the development of new drugs.

Scientific Research Applications

Chemistry and Properties

Fascinating Variability in Chemistry : The chemistry of benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one, is characterized by a wide range of preparation procedures and properties. These compounds and their complexes exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, suggesting their potential for further investigation in unknown analogues (Boča, Jameson, & Linert, 2011).

Biological Activities

DNA Interaction and Biological Applications : Benzimidazole derivatives, such as Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These properties have led to their use in fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors, highlighting the scaffold's importance in drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Potential

Anticancer and Antifungal Activities : Benzimidazole fungicides are specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This action elucidates their mode of operation and potential use in cancer chemotherapy, alongside their established application in agriculture and veterinary medicine as fungicides and anthelmintic drugs (Davidse, 1986).

Omeprazole and Proton Pump Inhibitors : Studies on the synthesis and pharmaceutical impurities of proton pump inhibitors, including omeprazole, reveal insights into novel synthesis methods and the role of benzimidazole derivatives in the development of anti-ulcer drugs. This underscores the chemical's significance in synthesizing compounds with high biological activity (Saini et al., 2019).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-7-8-17(13(2)9-12)22-11-14(10-18(22)23)19-20-15-5-3-4-6-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPJVGNMBPOINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

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